6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by a pyridine ring substituted with a 3-methylmorpholine group and an aldehyde group at the 3-position. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-(3-Methylmorpholin-4-YL)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-Morpholinonicotinaldehyde: Similar structure but lacks the 3-methyl group on the morpholine ring.
Pyridine-3-carbaldehyde: Lacks the morpholine substitution.
3-Methylmorpholine: Lacks the pyridine and aldehyde groups. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-methylmorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-8-15-5-4-13(9)11-3-2-10(7-14)6-12-11/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
HCKPZGIKIKKPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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